

Application Notes and Protocols for In Vivo Studies with SR140333B

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Compound of Interest		
Compound Name:	SR140333B	
Cat. No.:	B170404	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

SR140333B is a potent, selective, and non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. The NK1 receptor is the primary receptor for Substance P (SP), a neuropeptide involved in a wide array of physiological and pathological processes, including inflammation, pain transmission, smooth muscle contraction, and vasodilation. By blocking the action of SP at the NK1 receptor, **SR140333B** presents a valuable tool for investigating the role of the SP/NK1 pathway in various disease models and as a potential therapeutic agent.

These application notes provide detailed protocols for in vivo studies using **SR140333B** in three key experimental models: trinitrobenzene sulfonic acid (TNBS)-induced colitis in rats, Substance P-induced hypotension in dogs, and Substance P-induced bronchoconstriction in guinea pigs.

Data Presentation

Table 1: In Vivo Efficacy of SR140333B in Various Animal Models



Model	Species	Agonist	Parameter Measured	Route of Administratio n (SR140333B)	ED50
Hypotension	Dog	[Sar ⁹ ,Met(O ₂) ¹¹]substance P	Decrease in blood pressure	Intravenous (i.v.)	3 μg/kg
Bronchoconst riction	Guinea Pig	[Sar ⁹ ,Met(O ₂) ¹¹]substance P	Increase in airway resistance	Intravenous (i.v.)	42 μg/kg
Plasma Extravasation	Rat	[Sar ⁹ ,Met(O ₂) ¹¹]substance P	Evans blue dye leakage	Intravenous (i.v.)	7 μg/kg
Nociception	Rat	Nociceptive stimulation	Activation of thalamic neurons	Intravenous (i.v.)	0.2 μg/kg

Signaling Pathway

The tachykinin NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon binding of its endogenous ligand, Substance P, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²+). The increase in intracellular Ca²+, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the physiological response.





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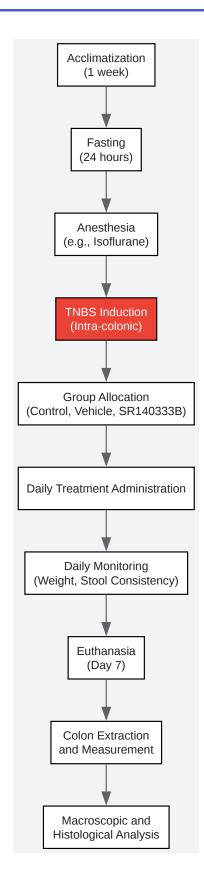
Figure 1: Tachykinin NK1 Receptor Signaling Pathway.

Experimental Protocols TNBS-Induced Colitis in Rats

This protocol describes the induction of colitis in rats using trinitrobenzene sulfonic acid (TNBS) and the evaluation of the therapeutic effect of **SR140333B**.

Experimental Workflow:





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Figure 2: Experimental Workflow for TNBS-Induced Colitis Study.



Materials:

- Male Wistar rats (200-250 g)
- Trinitrobenzene sulfonic acid (TNBS) solution (5% w/v in water)
- Ethanol (50% v/v)
- SR140333B
- Vehicle (e.g., 0.9% saline with 0.1% Tween 80)
- Anesthetic (e.g., isoflurane)
- Catheter (flexible, 2 mm outer diameter)

Procedure:

- Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.
- Fasting: Fast the rats for 24 hours with free access to water before colitis induction.
- Anesthesia: Anesthetize the rats using a suitable anesthetic.
- Colitis Induction:
 - Prepare the TNBS solution by mixing the 5% TNBS stock with an equal volume of 100% ethanol to achieve a final concentration of 2.5% TNBS in 50% ethanol.
 - o Gently insert a flexible catheter into the colon via the anus to a depth of 8 cm.
 - Slowly instill 0.25 mL of the TNBS solution into the colon.
 - Keep the rat in a head-down position for 1-2 minutes to prevent leakage of the instillate.
- Treatment:



- Randomly divide the rats into experimental groups (e.g., sham, vehicle-treated, SR140333B-treated).
- Administer SR140333B or vehicle according to the desired dosing regimen (e.g., once daily via intraperitoneal injection) starting from the day of colitis induction. A suggested dose range for SR140333B is 1-10 mg/kg.
- Monitoring and Assessment:
 - Monitor the rats daily for body weight, stool consistency, and signs of distress.
 - On day 7 post-induction, euthanize the rats.
 - Excise the colon and measure its weight and length.
 - Score the macroscopic damage based on a validated scoring system (e.g., presence of ulcers, inflammation, and adhesions).
 - Collect tissue samples for histological analysis (e.g., H&E staining) to assess inflammatory cell infiltration and mucosal damage.

Substance P-Induced Hypotension in Dogs

This protocol outlines the procedure for inducing hypotension in anesthetized dogs using a Substance P analog and evaluating the antagonistic effect of **SR140333B**.

Materials:

- Beagle dogs (male or female, 8-12 kg)
- Anesthetic (e.g., pentobarbital sodium)
- [Sar⁹,Met(O₂)¹¹]substance P (a stable SP analog)
- SR140333B
- Heparinized saline
- Physiological monitoring equipment (blood pressure transducer, data acquisition system)



Procedure:

- Anesthesia and Instrumentation:
 - Anesthetize the dogs with an appropriate anesthetic agent.
 - Insert a catheter into the femoral artery for direct measurement of arterial blood pressure.
 - Insert a catheter into the femoral vein for drug administration.
- Stabilization: Allow the animal to stabilize for at least 30 minutes after instrumentation.
- Baseline Blood Pressure: Record the baseline mean arterial pressure (MAP).
- Induction of Hypotension:
 - Administer an intravenous bolus of [Sar 9 ,Met(O $_2$) 11]substance P (e.g., 0.1 μ g/kg) to induce a transient hypotensive response.
 - Monitor the decrease in MAP.
- SR140333B Administration:
 - Administer a single intravenous dose of SR140333B. The reported ED₅₀ is 3 μg/kg. A dose-response curve can be generated using a range of doses (e.g., 0.1, 1, 10 μg/kg).
- Challenge with Substance P Analog:
 - At a set time point after SR140333B administration (e.g., 15 minutes), re-challenge the animal with the same dose of [Sar⁹,Met(O₂)¹¹]substance P.
 - Record the hypotensive response.
- Data Analysis: Calculate the percentage inhibition of the hypotensive response by SR140333B at each dose.

Substance P-Induced Bronchoconstriction in Guinea Pigs



This protocol details the induction of bronchoconstriction in anesthetized guinea pigs using a Substance P analog and the assessment of the inhibitory effect of **SR140333B**.

Materials:

- Dunkin-Hartley guinea pigs (male, 300-400 g)
- Anesthetic (e.g., urethane)
- [Sar⁹,Met(O₂)¹¹]substance P
- SR140333B
- Tracheal cannula
- Ventilator
- Pneumotachograph and pressure transducer for measuring airway resistance and dynamic compliance.

Procedure:

- Anesthesia and Instrumentation:
 - Anesthetize the guinea pig with a suitable anesthetic.
 - Perform a tracheotomy and insert a cannula into the trachea.
 - Mechanically ventilate the animal.
 - Cannulate the jugular vein for intravenous drug administration.
- Baseline Airway Mechanics: Measure baseline pulmonary resistance and dynamic lung compliance.
- Induction of Bronchoconstriction:
 - Administer an intravenous bolus of [Sar⁹,Met(O₂)¹¹]substance P (e.g., 1-10 μg/kg) to induce bronchoconstriction.



 Measure the peak increase in pulmonary resistance and the peak decrease in dynamic compliance.

SR140333B Administration:

- Administer a single intravenous dose of SR140333B. The reported ED₅₀ is 42 μg/kg. A
 dose-response study can be performed with a range of doses.
- Challenge with Substance P Analog:
 - After a predetermined time following SR140333B administration, re-challenge the animal with the same dose of the Substance P analog.
 - Record the changes in airway mechanics.
- Data Analysis: Determine the percentage inhibition of the bronchoconstrictor response by SR140333B.
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